4-Octylphenol

描述

xenoestrogen

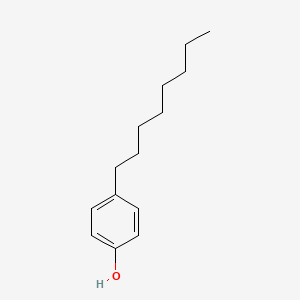

Structure

3D Structure

属性

IUPAC Name |

4-octylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDQQZYCCIDJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride) | |

| Record name | 4-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022312 | |

| Record name | 4-Octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC], WHITE CRYSTALS. | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

280 °C | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C, 113 °C c.c. | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.96 g/cm³ | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.1 | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000098 [mmHg] | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1806-26-4, 71902-25-5 | |

| Record name | 4-n-Octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, octenylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, octenylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-N-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DF2B8LH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-OCTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

44-45 °C | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Octylphenol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-octylphenol (B30498), a compound of significant interest in various research fields, including endocrinology and toxicology. This document outlines the prevalent synthesis methodologies, details various purification strategies, and presents structured experimental protocols to facilitate its production and purification in a laboratory setting.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol (B47542).[1] This electrophilic aromatic substitution reaction typically involves the reaction of phenol with an octene isomer, most commonly 1-octene (B94956) or diisobutylene (a mixture of 2,4,4-trimethylpentene isomers), in the presence of an acid catalyst.[2] The reaction yields a mixture of ortho-, para-, and meta-octylphenol isomers, as well as octyl phenyl ethers and di-octylphenols.[2] The choice of catalyst and reaction conditions is crucial for maximizing the selectivity towards the desired this compound (para-isomer).

Commonly used catalysts include:

-

Zeolites and Solid Acids: Large-pore zeolites such as H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) are effective catalysts for the liquid-phase alkylation of phenol.[2]

-

Ion-Exchange Resins: Strongly acidic styrene-based cation exchange resins are also utilized.[3]

-

Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) can be employed.[1]

Synthesis Experimental Protocol: Friedel-Crafts Alkylation using a Solid Acid Catalyst

This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst, such as H-beta zeolite.

Materials:

-

Phenol (freshly distilled)

-

1-Octene

-

H-beta zeolite catalyst (activated)

-

Nitrogen gas (inert atmosphere)

-

Dichloromethane (B109758) (for work-up)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle)

Procedure:

-

Catalyst Activation: Activate the H-beta zeolite catalyst by heating at 400°C for 4 hours under a stream of nitrogen to remove any adsorbed water.[2]

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (e.g., 0.2 mol) and the activated H-beta catalyst (e.g., 1.0 g).[2]

-

Inert Atmosphere: Purge the system with nitrogen gas to establish an inert atmosphere.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C) with continuous stirring.[2]

-

Addition of Alkylating Agent: Add 1-octene (e.g., 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes.[2]

-

Reaction: Maintain the reaction at 100°C for 6 hours.[2] The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Removal: Separate the solid catalyst by filtration.

-

Solvent Extraction: Dilute the filtrate with dichloromethane and wash with water to remove any remaining phenol.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

Quantitative Data for Synthesis

The yield and isomer distribution of this compound are highly dependent on the catalyst and reaction conditions. The following table summarizes representative data from various studies.

| Catalyst | Alkylating Agent | Temperature (°C) | Phenol:Olefin Ratio (mol) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |

| H-beta Zeolite | 1-Octene | 100 | 1:1 | >90 | Varies (ortho/para ratio ~1.5) | [2] |

| Solid Phosphoric Acid | 1-Octene | 200 | - | >90 (octene) | Low initial ortho, increases with isomerization | [2] |

| Ion-Exchange Resin | Diisobutene | 110-140 | - | High | High para-selectivity | [3] |

Purification of this compound

The crude product from the synthesis is a mixture of isomers and byproducts. High-purity this compound for research applications requires efficient purification. The most common methods are fractional distillation and recrystallization. Chromatographic techniques are typically employed for analytical separation or small-scale purification.

Fractional Distillation

Fractional distillation is a widely used industrial method for separating the octylphenol (B599344) isomers based on their boiling points.[2]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

-

Thermometer

Procedure:

-

Setup: Assemble the fractional distillation apparatus.

-

Charge the Flask: Transfer the crude this compound mixture into the distillation flask.

-

Phenol Removal: If a significant amount of unreacted phenol is present, it can be removed as the first fraction. The boiling point of phenol is approximately 181.7°C at atmospheric pressure.

-

Isomer Separation: Gradually increase the temperature to distill the octylphenol isomers. The boiling points of the isomers are close, requiring an efficient fractionating column and a slow distillation rate to achieve good separation.

-

Fraction Collection: Collect fractions over narrow temperature ranges. The boiling point of 4-n-octylphenol is approximately 150°C at 4 mmHg.

-

Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity. Combine the fractions with the desired purity.

Recrystallization

Recrystallization is an effective method for purifying solid isomers of octylphenol, such as 4-tert-octylphenol (B29142), which is a solid at room temperature.[2]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., heptane, hexane (B92381), or a mixture of solvents)

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Ice bath

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Heptane or hexane are common choices.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, preferably under vacuum.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are powerful techniques for the purification and analysis of this compound.[4][5][6]

HPLC can be used for the preparative separation of this compound isomers. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[6] The separation can be optimized by adjusting the gradient and flow rate.

SPE is primarily used for sample clean-up and concentration prior to analysis.[5][6] A C18 cartridge can be used to retain this compound from a solution, which can then be eluted with a suitable organic solvent like methanol (B129727) or a mixture of methanol and acetone.[6]

Visualizing Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathways of this compound

This compound is known to be an endocrine-disrupting chemical that can interfere with several signaling pathways.

This compound is a xenoestrogen that can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.[7][8] This interaction can lead to the activation or inhibition of estrogen-responsive genes.

Caption: Simplified estrogen receptor signaling pathway for this compound.

This compound has been shown to act as an antagonist to the androgen receptor (AR).[8][9] It can bind to the AR and inhibit the action of endogenous androgens like testosterone.

Caption: Antagonistic effect of this compound on the androgen receptor signaling pathway.

This compound can also interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[10]

Caption: Interaction of this compound with the aryl hydrocarbon receptor signaling pathway.

This guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. The provided protocols and data are intended as a starting point, and optimization may be necessary depending on the specific laboratory conditions and desired purity levels. Researchers should always adhere to appropriate safety protocols when handling the chemicals and performing the procedures described.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. benchchem.com [benchchem.com]

- 3. US4461916A - Process for the production of p-tert-octyl phenol by catalytic alkylation of phenol - Google Patents [patents.google.com]

- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

The Endocrine-Disrupting Mechanisms of 4-Octylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (B30498) (4-OP) is a persistent environmental contaminant belonging to the alkylphenol ethoxylate family of non-ionic surfactants. Due to its widespread use in industrial and consumer products, there is significant concern regarding its impact on human and wildlife health. 4-OP is a well-established endocrine-disrupting chemical (EDC) that primarily interferes with the body's hormonal systems, leading to a range of adverse effects on reproductive health and development. This technical guide provides an in-depth analysis of the core mechanisms through which 4-OP exerts its endocrine-disrupting effects, with a focus on its molecular interactions, cellular consequences, and systemic impacts. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of 4-OP and in developing strategies to mitigate its potential harm.

Core Mechanisms of this compound Endocrine Disruption

The endocrine-disrupting activity of this compound is multifaceted, involving interactions with multiple components of the endocrine system. The primary mechanisms include:

-

Estrogen Receptor Agonism and Antagonism: 4-OP is a xenoestrogen, meaning it can mimic the effects of the natural estrogen, 17β-estradiol (E2), by binding to estrogen receptors (ERα and ERβ). This interaction can trigger estrogen-dependent signaling pathways, leading to inappropriate cellular responses. Additionally, 4-OP has been shown to exhibit antagonistic properties towards the androgen receptor (AR), further disrupting the balance of sex hormones.

-

Alteration of Steroidogenesis: 4-OP can directly interfere with the synthesis of steroid hormones, such as testosterone (B1683101) and estradiol (B170435). This is achieved by modulating the expression and activity of key enzymes involved in the steroidogenic pathway.

-

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: The HPG axis is a critical regulatory system for reproductive function. 4-OP can disrupt this axis by affecting the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

-

Induction of Cellular Stress and Apoptosis: Exposure to 4-OP has been linked to increased oxidative stress and the induction of apoptosis (programmed cell death) in various cell types, including those in the reproductive system.

-

Modulation of Other Signaling Pathways: Emerging research indicates that 4-OP can also interfere with other signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.

Quantitative Data on this compound's Endocrine-Disrupting Activity

The following tables summarize key quantitative data from various in vitro and in vivo studies on the endocrine-disrupting effects of this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Assay Type | Species | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) | Reference |

| Estrogen Receptor (ER) | Competitive Binding | Rat | 0.7 µM | - | [1] |

| Estrogen Receptor (ER) | Competitive Binding | Human | - | 0.05 - 65 µM | [2] |

| Androgen Receptor (AR) | Reporter Gene Assay | Human | - | 9.71 ± 3.82 x 10⁻⁵ M | [3] |

| Androgen Receptor (AR) | Whole Cell Binding | - | 10 µM | ~5 µM | [4] |

| Progesterone Receptor (PR) | Competitive Binding | Rat | 1.2 - 3.8 µM | - | [1][2] |

Table 2: In Vitro Effects of this compound on Steroidogenesis

| Cell Line | Endpoint | Concentration | Effect | Reference |

| Rat Leydig Cells | Testosterone Production | 100 - 2000 nM | Progressive decrease | [5] |

| Rat Leydig Cells | Basal Testosterone Production | 2000 nM | Increase | [6][7] |

Table 3: In Vivo Effects of this compound on Reproductive Parameters

| Species | Dose | Duration | Effect | Reference |

| Male Mice | 10 and 100 mg/kg/day | 28 days | Decreased serum testosterone and estradiol | [8] |

| Male Rats | 1 x 10⁻⁵ M in drinking water | 4 months | No significant effect on serum LH, FSH, or testosterone | [9] |

| Male Mice | 50 and 100 µg/kg/day | 35 days | Decreased serum testosterone, increased serum estradiol, no significant effect on FSH and LH | [10] |

| Male Rats | 200 mg/kg (oral) | 3 days | Uterotrophic response in prepubertal rats | [11] |

| Male Rats | 50, 150, and 450 mg/kg/day | 30 days | Reduced testis, epididymis, and prostate weight | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the endocrine-disrupting effects of this compound.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

-

Preparation of Receptor Source: Estrogen receptors are typically obtained from the cytosol of target tissues, such as the rat uterus, or from recombinant sources.

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the test chemical (this compound).

-

Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radiolabeled estradiol is separated from the unbound fraction using methods like dextran-coated charcoal or hydroxylapatite.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estradiol) and the Ki (inhibition constant) can be calculated.

H295R Steroidogenesis Assay

The H295R cell line is a human adrenal cortical carcinoma cell line that expresses all the key enzymes for steroidogenesis, making it a valuable in vitro model to screen for chemicals that affect the production of steroid hormones. This assay is performed according to OECD Test Guideline 456[13][14].

-

Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum.

-

Exposure: Cells are plated in multi-well plates and, after an acclimation period, are exposed to a range of concentrations of the test chemical (this compound) for 48 hours[13][15].

-

Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of key steroid hormones, such as testosterone and estradiol, are measured using techniques like ELISA or LC-MS/MS[15].

-

Cell Viability: The viability of the cells is assessed to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Hormone production in treated cells is compared to that in vehicle-treated control cells to determine if the test chemical inhibits or induces steroidogenesis.

MCF-7 Cell Proliferation Assay (E-SCREEN)

The MCF-7 human breast cancer cell line is estrogen-responsive and proliferates in the presence of estrogens. This assay is used to assess the estrogenic or anti-estrogenic activity of a test chemical.

-

Cell Culture: MCF-7 cells are maintained in a culture medium. Before the assay, they are typically deprived of estrogens by culturing them in a phenol (B47542) red-free medium with charcoal-stripped serum to reduce baseline proliferation[16][17].

-

Exposure: Cells are seeded in multi-well plates and exposed to various concentrations of the test chemical (this compound) for a defined period (e.g., 6 days)[18].

-

Assessment of Proliferation: Cell proliferation can be measured using various methods, including:

-

Cell Counting: Directly counting the number of cells.

-

DNA Quantification: Measuring the total DNA content.

-

Colorimetric Assays: Using dyes like sulforhodamine B (SRB) or MTT to indirectly measure cell number.

-

-

Data Analysis: The proliferative effect of the test chemical is compared to that of a positive control (e.g., 17β-estradiol) and a vehicle control. The results can indicate whether the chemical has estrogenic (stimulates proliferation) or anti-estrogenic (inhibits estradiol-induced proliferation) activity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the endocrine-disrupting mechanisms of this compound.

Caption: Overview of this compound's endocrine-disrupting mechanisms.

Caption: Workflow for evaluating this compound's endocrine disruption potential.

Caption: this compound's interference with the TGF-β signaling pathway.

Conclusion

This compound is a potent endocrine-disrupting chemical with a complex mechanism of action that involves multiple points of interference with the endocrine system. Its ability to interact with steroid hormone receptors, disrupt steroidogenesis, and alter the function of the HPG axis underscores its potential to adversely affect reproductive health. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the risks associated with 4-OP exposure. Further research is warranted to fully elucidate the intricate signaling pathways affected by 4-OP and to develop effective strategies for preventing its harmful effects on human and ecosystem health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octylphenol inhibits testosterone biosynthesis by cultured precursor and immature Leydig cells from rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Exposure to octylphenol increases basal testosterone formation by cultured adult rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of the environmental endocrine disruptor this compound on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 4-tert-octylphenol given in drinking water for 4 months on the male reproductive system of Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research for the effect of octylphenol on spermatogenesis and proteomic analysis in octylphenol-treated mice testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. epa.gov [epa.gov]

- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 16. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

4-Octylphenol's Interaction with the Estrogen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4-octylphenol (B30498) for the estrogen receptor (ER). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the endocrine-disrupting potential and mechanisms of action of this compound. This document summarizes key quantitative data, details common experimental protocols used to assess estrogenicity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound, and more specifically its branched isomer 4-tert-octylphenol (B29142), is recognized as a xenoestrogen, a foreign chemical that mimics the effects of endogenous estrogen. Its ability to bind to estrogen receptors, primarily ERα and ERβ, is the initial step in its endocrine-disrupting activity. The binding affinity of 4-tert-octylphenol to the estrogen receptor has been quantified using various in vitro assays, with results often presented as the inhibitor concentration that displaces 50% of a radiolabeled ligand (IC50) or as the equilibrium dissociation constant (Ki).

While 4-tert-octylphenol demonstrates a clear affinity for the estrogen receptor, it is significantly weaker than that of the natural ligand, 17β-estradiol.[1] Studies have reported Ki concentrations for 4-tert-octylphenol in the micromolar range, whereas 17β-estradiol and ethynyl (B1212043) estradiol (B170435) bind with nanomolar affinity.[1][2] For instance, some studies have indicated a Ki for 4-tert-octylphenol ranging from 0.05 to 65 μM.[1][2] It has also been noted that 4-tert-octylphenol shows some weak affinity for the progesterone (B1679170) receptor, with Ki concentrations between 1.2 and 3.8 μM.[1][2]

The following table summarizes the reported binding affinity values for 4-tert-octylphenol and reference compounds from various studies.

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| 4-tert-Octylphenol | Estrogen Receptor | Competitive Binding | 0.05 - 65 | µM (Ki) | [1][2] |

| 4-tert-Octylphenol | Estrogen Receptor α | Competitive Binding | 925 | nM (IC50) | [3] |

| 4-tert-Octylphenol | Estrogen-Related Receptor-γ | Competitive Binding | 238 | nM (IC50) | [3] |

| 17β-Estradiol | Estrogen Receptor | Competitive Binding | 0.4 | nM (Ki) | [1][2] |

| Ethynyl Estradiol | Estrogen Receptor | Competitive Binding | 0.4 | nM (Ki) | [1][2] |

Experimental Protocols

The characterization of this compound's estrogenic activity relies on a suite of well-established in vitro assays. These protocols are crucial for determining binding affinity, receptor activation, and downstream cellular effects.

Estrogen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the estrogen receptor. The source of the receptor is often rat uterine cytosol.[4]

Methodology:

-

Cytosol Preparation: Uterine tissue from ovariectomized rats is homogenized and ultracentrifuged to isolate the cytosolic fraction containing the estrogen receptors.[4][5] The protein concentration of the cytosol is determined to standardize the amount of receptor used in the assay.[4]

-

Saturation Binding Experiment: Prior to competitive binding, a saturation binding experiment is performed to ensure the receptor preparation is of good quality. This involves incubating the cytosol with increasing concentrations of radiolabeled estradiol to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4][6]

-

Competitive Binding: A fixed concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[4][6]

-

Separation and Counting: After incubation, the receptor-bound and free radioligand are separated. The amount of bound radioactivity is then quantified using liquid scintillation counting.[4]

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from this curve, which represents the concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding.[4] The Relative Binding Affinity (RBA) can then be calculated as: (IC50 of 17β-estradiol / IC50 of test substance) × 100.[6]

Reporter Gene Assays

Reporter gene assays are used to determine if the binding of a compound to the estrogen receptor leads to the transcriptional activation of estrogen-responsive genes. These assays utilize cell lines that have been genetically engineered to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of an estrogen response element (ERE).[7][8]

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa, or HEK293) is cultured.[7][8] These cells may endogenously express the estrogen receptor or be transiently or stably transfected with a plasmid containing the ER gene and an ERE-driven reporter gene.[7][9]

-

Compound Exposure: The cells are treated with various concentrations of the test compound.[7]

-

Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luminescence for luciferase, fluorescence for β-lactamase) is measured.[7][9]

-

Data Analysis: An increase in reporter gene activity compared to untreated controls indicates that the test compound is an agonist for the estrogen receptor. The results are often expressed as a dose-response curve from which the EC50 (the concentration that produces 50% of the maximal response) can be determined.[10]

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

The E-SCREEN assay is a cell-based bioassay that measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-dependent cells, most commonly the human breast cancer cell line MCF-7.[11][12][13]

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a medium stripped of estrogens to ensure a low basal proliferation rate.[11][14]

-

Compound Exposure: The cells are then exposed to a range of concentrations of the test chemical. A positive control (17β-estradiol) and a negative control (vehicle) are included.[13][14]

-

Incubation: The cells are incubated for a period of time, typically several days, to allow for cell proliferation.[15]

-

Quantification of Cell Proliferation: The number of cells is quantified. This can be done by direct cell counting or, more commonly, by using a colorimetric assay (e.g., MTT or SRB assay) that measures cell viability or total protein content, which is proportional to cell number.[15]

-

Data Analysis: The proliferative effect of the test compound is compared to that of the positive control. The results can be used to determine the relative proliferative potency of the compound.[11]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Estrogen receptor signaling pathway activated by this compound.

Caption: Workflow for a competitive estrogen receptor binding assay.

Caption: Logical flow of an estrogen receptor reporter gene assay.

References

- 1. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deviation from additivity with estrogenic mixtures containing 4-nonylphenol and 4-tert-octylphenol detected in the E-SCREEN assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Biodegradation Pathways of 4-Octylphenol in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 4-Octylphenol (B30498) (4-OP) in soil environments. This compound, a persistent organic pollutant and endocrine-disrupting chemical, is a degradation product of alkylphenol ethoxylate surfactants. Understanding its fate in soil is critical for environmental risk assessment and the development of bioremediation strategies. This document details the aerobic and anaerobic degradation pathways, key microbial players, enzymatic mechanisms, and experimental protocols for studying its environmental persistence.

Quantitative Degradation Data

The biodegradation of 4-tert-octylphenol (B29142) (4-t-OP) in soil has been observed to follow first-order kinetics, with its persistence being influenced by environmental conditions. The following tables summarize key quantitative data from laboratory and microcosm studies.

| Parameter | Value | Soil Type | Conditions | Reference |

| Half-life (DT50) | 10-14 days | Not specified | Laboratory, biosolids amended | [1] |

| Half-life (DT50) | 2-19 days | Paddy soils | Aerobic | [2] |

| Recalcitrant Fraction | Not observed | Not specified | Laboratory, 32-week study | [1] |

Table 1: Aerobic Degradation Kinetics of 4-tert-Octylphenol in Soil.

| Condition | Degradation Observed | Notes | Reference |

| Nitrate-reducing | No degradation of 4-t-OP or 4-n-OP | Paddy soil microcosm | [3] |

| Sulfate-reducing | Degradation of nonylphenol observed | General anaerobic soil study | [4] |

| Methanogenic | Degradation of nonylphenol observed | General anaerobic soil study | [4] |

Table 2: Anaerobic Degradation of 4-Alkylphenols in Soil.

Aerobic Biodegradation Pathway

The aerobic biodegradation of this compound is primarily initiated by the hydroxylation of the aromatic ring, followed by ring cleavage. This process is carried out by a variety of soil microorganisms, including bacteria of the genera Sphingomonas and Pseudomonas, and fungi such as Umbelopsis isabellina.[5][6][7] The key enzymatic steps involve monooxygenases and dioxygenases.

Two primary initial steps have been proposed for branched alkylphenols:

-

Direct Hydroxylation: A monooxygenase enzyme adds a hydroxyl group to the aromatic ring, typically at a position ortho to the existing hydroxyl group, to form a catechol derivative (e.g., 4-tert-octylcatechol).[8]

-

ipso-Hydroxylation: In some Sphingomonas species, hydroxylation occurs at the C-1 position of the aromatic ring (the ipso position) where the alkyl group is attached. This is followed by a rearrangement to form a 4-alkoxyphenol, which can be further degraded.[9]

Following the formation of the catechol intermediate, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through two main pathways:

-

ortho-Cleavage Pathway: The bond between the two hydroxyl-bearing carbons is cleaved by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.

-

meta-Cleavage Pathway: The bond adjacent to the two hydroxyl groups is cleaved by catechol 2,3-dioxygenase, resulting in the formation of a hydroxymuconic semialdehyde derivative.[10]

These intermediates are then further metabolized through various enzymatic reactions, ultimately leading to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and complete mineralization to carbon dioxide and water.

Anaerobic Biodegradation Pathway

Information on the anaerobic biodegradation of this compound in soil is limited. Studies have shown that long-chain alkylphenols, including 4-t-octylphenol and 4-n-octylphenol, are recalcitrant under nitrate-reducing conditions in paddy soil.[3] However, the anaerobic degradation of the related compound, nonylphenol, has been observed under sulfate-reducing and methanogenic conditions, suggesting that this compound may also be degradable under these conditions.[4]

For shorter-chain 4-alkylphenols, anaerobic degradation under nitrate-reducing conditions has been shown to initiate with the oxidation of the α-carbon of the alkyl chain.[3] It is hypothesized that a similar mechanism, if it occurs, would be the initial step for this compound degradation under suitable anaerobic conditions. This would be followed by further side-chain oxidation and eventual cleavage of the aromatic ring. The complete anaerobic pathway for this compound remains an area for further research.

Experimental Protocols

Soil Microcosm Study for Aerobic Biodegradation

This protocol outlines a typical laboratory experiment to assess the aerobic biodegradation of this compound in soil.

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a site with no known history of this compound contamination.

-

Sieve the soil (2 mm mesh) to remove stones and large debris.

-

Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Adjust the soil moisture to 50-60% of its water-holding capacity.

-

-

Microcosm Setup:

-

Weigh a known amount of the prepared soil (e.g., 100 g) into sterile glass containers (e.g., 250 mL flasks).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Spike the soil with the this compound solution to achieve the desired initial concentration (e.g., 10-50 mg/kg). Ensure the solvent evaporates completely.

-

Prepare sterile control microcosms by autoclaving the soil before spiking.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). Ensure adequate aeration by using cotton plugs or loosely fitted caps.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

-

Extract this compound and its metabolites from a subsample of soil (e.g., 10 g) using an appropriate method (see Section 4.2).

-

Analyze the extracts using GC-MS or LC-MS/MS (see Section 4.3).

-

Extraction of this compound from Soil

Several methods can be employed for the extraction of this compound and its metabolites from soil samples.

| Extraction Method | Solvent System | Key Parameters |

| Pressurized Liquid Extraction (PLE) | Acetone:Hexane (1:1, v/v) | High temperature and pressure |

| Ultrasonic Solvent Extraction | Methanol | Sonication for 30 minutes |

| Microwave-Assisted Extraction (MAE) | Methanol and Hexane | Microwave irradiation |

Table 3: Common Extraction Methods for this compound in Soil.

Analytical Determination

Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the quantification of this compound and its metabolites.

-

GC-MS: Derivatization (e.g., silylation) is often required to improve the volatility and chromatographic behavior of the phenolic compounds. Analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

LC-MS/MS: This technique offers high sensitivity and specificity without the need for derivatization. Reversed-phase chromatography is commonly used with a mobile phase consisting of acetonitrile (B52724) and water. Detection is achieved using electrospray ionization (ESI) in negative ion mode.

Concluding Remarks

The biodegradation of this compound in soil is a complex process influenced by a multitude of environmental factors and the metabolic capabilities of the indigenous microbial communities. While aerobic degradation pathways are relatively well-understood, proceeding through hydroxylation and subsequent ring cleavage, the anaerobic fate of this compound remains largely unexplored. The provided experimental protocols offer a framework for further research to elucidate the complete degradation pathways, identify key microorganisms and enzymes, and accurately predict the environmental persistence of this compound in diverse soil ecosystems. This knowledge is essential for developing effective bioremediation strategies to mitigate the environmental risks associated with this endocrine-disrupting pollutant.

References

- 1. Degradation of 4-nonylphenol, 4-t-octylphenol, bisphenol A and triclosan following biosolids addition to soil under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anaerobic biodegradation of 4-alkylphenols in a paddy soil microcosm supplemented with nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anaerobic degradation of nonylphenol in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of 4-amylphenol and 4-hexylphenol by a new activated sludge isolate of Pseudomonas veronii and proposal for a new subspecies status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Toxicological Profile of 4-Octylphenol in Aquatic Life: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

4-Octylphenol (B30498), a persistent environmental contaminant originating from the degradation of alkylphenol ethoxylates, poses a significant threat to aquatic ecosystems. Its primary isomer, 4-tert-octylphenol (B29142), is recognized as an endocrine-disrupting chemical (EDC) with the potential to elicit adverse effects on the growth, development, and reproduction of aquatic organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in aquatic life, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the environmental risks associated with this compound.

Physicochemical Properties and Environmental Fate

4-tert-Octylphenol is characterized by low water solubility and a moderate potential for bioaccumulation, as indicated by its log octanol-water partition coefficient (log Kow) of 4.12.[1] It is not readily biodegradable and is persistent in the aquatic environment.[1] Due to its chemical properties, 4-tert-octylphenol tends to sorb to organic matter in sediment and sludge.[1]

Ecotoxicity to Aquatic Organisms

This compound exhibits significant toxicity to a wide range of aquatic organisms, including fish, invertebrates, and algae. The following tables summarize the acute and chronic toxicity data for 4-tert-octylphenol across various species.

Toxicity to Fish

Table 1: Acute and Chronic Toxicity of 4-tert-Octylphenol to Fish

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 96 hours | 290 | [2] |

| Pimephales promelas (Fathead Minnow) | 96-h LC50 | 96 hours | 140 - 460 | [2] |

| Labeo rohita | 96-h LC50 | 96 hours | 443 | [3] |

| Pseudetroplus maculatus | 96-h LC50 | 96 hours | 150 | [4][5] |

| Oncorhynchus mykiss (Rainbow Trout) | 28-d NOEC (growth) | 28 days | 6.1 | [3] |

| Pimephales promelas (Fathead Minnow) | 35-d NOEC (reproduction) | 35 days | 8.2 | [2] |

Toxicity to Aquatic Invertebrates

Table 2: Acute and Chronic Toxicity of 4-tert-Octylphenol to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Daphnia magna (Water Flea) | 48-h EC50 (immobilization) | 48 hours | 40 - 190 | [2] |

| Ceriodaphnia dubia | 48-h EC50 (immobilization) | 48 hours | 50 | [2] |

| Americamysis bahia (Mysid Shrimp) | 96-h LC50 | 96 hours | 39 | [2] |

| Daphnia magna (Water Flea) | 21-d NOEC (reproduction) | 21 days | 10 | [2] |

Toxicity to Algae

Table 3: Toxicity of 4-tert-Octylphenol to Algae

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Pseudokirchneriella subcapitata | 72-h EC50 (growth inhibition) | 72 hours | 380 - 1,300 | [2] |

| Navicula pelliculosa | 72-h EC50 (growth inhibition) | 72 hours | 520 | [2] |

| Skeletonema costatum | 72-h EC50 (growth inhibition) | 72 hours | 120 | [2] |

Bioaccumulation

4-tert-Octylphenol has a moderate potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key parameter for assessing this potential.

Table 4: Bioaccumulation of 4-tert-Octylphenol in Fish

| Species | Tissue | BCF Value | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fat | 1190 | [6][7] |

| Oncorhynchus mykiss (Rainbow Trout) | Brain, muscle, skin, bone, gills, eye | 100 - 260 | [6][7] |

| Rutilus rutilus (Roach) | Whole body (fry) | 1061 - 1134 | [8] |

| Oryzias latipes (Killifish) | Whole body | 261 ± 62 | [9] |

Mechanism of Action: Endocrine Disruption

The primary toxicological concern with this compound is its activity as an endocrine-disrupting chemical. It primarily exerts its effects by mimicking the natural hormone 17β-estradiol and binding to the estrogen receptor (ER) in aquatic organisms.[2][4] This interaction can trigger a cascade of events that disrupt normal endocrine function, leading to adverse reproductive and developmental outcomes.

The binding of this compound to the estrogen receptor leads to the upregulation of vitellogenin (vtg) mRNA expression, a precursor to egg yolk protein, in both male and female fish.[10] Additionally, it can modulate the expression of aromatase genes (cyp19a and cyp19b), which are crucial for steroidogenesis.[11] These molecular changes can result in feminization of male fish, altered sex ratios, and reduced reproductive success.[12]

Experimental Protocols

The assessment of the aquatic toxicity of this compound typically follows standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key ecotoxicological tests.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[5][13][14][15]

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[14][15]

-

Test Design: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[13][15] A control group is maintained in clean water.

-

Exposure Conditions: The test is conducted for 96 hours.[13][15] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

-

Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours.[13] The 96-h LC50, the concentration that is lethal to 50% of the test organisms, is calculated.

-

Data Analysis: Probit analysis or other suitable statistical methods are used to determine the LC50 value.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia magna by determining the concentration that causes immobilization in 50% of the test organisms (EC50) over a 48-hour period.[16][17][18][19][20]

-

Test Organism: Juvenile Daphnia magna (less than 24 hours old).[16][18][19]

-

Test Design: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.[16][18]

-

Exposure Conditions: The exposure duration is 48 hours.[16][17][18][19][20]

-

Endpoint: Immobilization (the inability to swim) is observed at 24 and 48 hours.[16][17][18][19][20]

-

Data Analysis: The 48-h EC50 value is calculated using appropriate statistical methods.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae.[21][22][23][24][25][26]

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata.[26]

-

Test Design: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in batch cultures for 72 hours.[21][22][24][26]

-

Exposure Conditions: Cultures are maintained under constant illumination and temperature.[25][26]

-

Endpoint: The inhibition of growth is determined by measuring the algal biomass (e.g., cell count or fluorescence) over time.[21][25]

-

Data Analysis: The EC50 value, the concentration causing a 50% reduction in growth rate or yield compared to the control, is calculated.

Conclusion

The available data unequivocally demonstrate that this compound is a potent toxicant to aquatic life, with the potential to cause significant adverse effects at environmentally relevant concentrations. Its endocrine-disrupting properties are of particular concern, as they can lead to long-term impacts on the reproductive health and population dynamics of aquatic species. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the risks posed by this compound and other chemical substances. A thorough understanding of its toxicological profile is essential for the development of effective risk management strategies and the protection of aquatic ecosystems.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. oecd.org [oecd.org]

- 6. Bioconcentration and distribution of 4-tert-octylphenol residues in tissues of the rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 4-nonylphenols and 4-tert-octylphenol contamination of fish in rivers by laboratory accumulation and excretion experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of crosstalk between steroid hormones mediated thyroid hormone in zebrafish exposed to 4-tert-octylphenol: Estrogenic and anti-androgenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 15. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. shop.fera.co.uk [shop.fera.co.uk]

- 17. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 20. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 24. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 25. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 26. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-Depth Technical Guide to 4-Octylphenol: Properties, Protocols, and Biological Interactions

This technical guide provides a comprehensive overview of 4-octylphenol (B30498), a compound of significant interest to researchers, scientists, and drug development professionals due to its widespread industrial use and notable biological effects. This document details the chemical properties of its primary isomers, outlines key experimental protocols for its analysis and synthesis, and explores its interactions with critical signaling pathways.

Core Chemical Properties

This compound predominantly exists in two isomeric forms: 4-n-octylphenol and 4-tert-octylphenol (B29142). The linear (n-octyl) and branched (tert-octyl) alkyl chains confer distinct physical and chemical properties, which are crucial for their application and toxicological profiles. 4-tert-octylphenol is the most commercially important isomer.

Isomer Identification

| Isomer | CAS Number | Molecular Formula | IUPAC Name | Synonyms |

| 4-n-Octylphenol | 1806-26-4 | C₁₄H₂₂O | This compound | p-Octylphenol, 4-(n-octyl)phenol |

| 4-tert-Octylphenol | 140-66-9 | C₁₄H₂₂O | 4-(1,1,3,3-tetramethylbutyl)phenol | p-tert-Octylphenol, 4-t-Octylphenol |

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented below. These values, compiled from various sources, are essential for experimental design and safety considerations.

| Property | 4-n-Octylphenol | 4-tert-Octylphenol |

| Molecular Weight | 206.32 g/mol [1][2] | 206.32 g/mol [3] |

| Appearance | White to off-white solid[1][4] | White or slightly yellow crystalline solid, waxy[3] |

| Melting Point | 41-45 °C[1][2][4] | 79-82 °C[3][5] |

| Boiling Point | 150 °C at 4 mmHg[2][6] | 175 °C at 30 mmHg[5] |

| Density | 0.961 g/mL at 25 °C[2][4] | 0.9158 g/cm³[3] |

| Solubility in Water | Low to none[1][7] | Insoluble[3][5][8] |

| Solubility in Organic Solvents | Soluble in organic solvents[7] | Soluble in alcohols, ethers, benzene, acetone, and toluene[3][5] |

| Flash Point | 110-113 °C (closed cup)[2][4] | 132-145 °C[5][9] |

| Vapor Pressure | 0.000098 mmHg[1] | 2 Pa at 38 °C[5] |

Experimental Protocols

Detailed methodologies are critical for the accurate study and application of this compound. The following sections provide outlines for its synthesis and analysis.

Synthesis of 4-tert-Octylphenol

The industrial production of 4-tert-octylphenol is typically achieved through the acid-catalyzed alkylation of phenol (B47542) with diisobutylene (tertoctene).[10]

Methodology:

-

Catalyst Preparation: A strong acid cation-exchange resin (e.g., Amberlyst 36 Dry) is utilized as the catalyst.[11] If starting with a Na-type resin, it is acidified to convert it to the H-type form.[12]

-

Reaction Setup: Phenol and the prepared catalyst are charged into a reactor.

-

Alkylation: Diisobutylene is added to the reactor containing phenol and the catalyst. The reaction is carried out at a temperature between 90 °C and 100 °C.[12]

-

Product Isolation: The resulting alkylation mixture is then purified. This can be achieved by distillation at temperatures ranging from 220 °C to 270 °C to isolate the 4-tert-octylphenol.[12]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound in various matrices, including environmental and biological samples.[7][8]

Sample Preparation (Water Samples):

-

Internal Standard Spiking: A known amount of a deuterated internal standard, such as this compound-d17, is added to the water sample to correct for matrix effects and variations during sample processing.[7]

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18) to concentrate the analyte and remove interfering substances.[7]

-

Elution: The cartridge is eluted with an organic solvent, such as a mixture of methanol (B129727) and acetone, to recover the this compound.[6][13]

-

Derivatization: To enhance volatility and thermal stability for GC analysis, the hydroxyl group of this compound is often derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) derivative.[7]

GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[7]

-

Injector: Splitless injection at 280 °C is common.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Temperature Program: An initial temperature of 80°C is held, then ramped to 280°C.[7]

-

MS Ionization: Electron Ionization (EI) at 70 eV.[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity, monitoring characteristic ions of the derivatized this compound and its internal standard.[7][8]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a fluorescence detector (FLD) or a diode array detector (DAD) is another robust method for the determination of this compound.[3][6][13]

Sample Preparation (Biological Fluids):

-

Extraction: For blood samples, extraction with a mixture of n-hexane and diethyl ether is effective.[3] For milk samples, incubation with ammonium (B1175870) acetate (B1210297) followed by extraction with 2-propanol can be used.[3]

-

Solvent Evaporation: The organic extract is evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The residue is redissolved in a suitable solvent, such as acetonitrile (B52724), for HPLC analysis.[3]

HPLC Conditions:

-

Column: A reversed-phase column, such as a C18 or C8, is typically employed.[2][3]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is common.[3][6][13]

-

Detector: A fluorescence detector set at an excitation wavelength of 275 nm and an emission wavelength of 300 nm provides high sensitivity and selectivity.[3]

Estrogenicity Assessment: Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro bioassay to screen for the estrogenic activity of compounds like this compound. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) linked to a reporter gene.[14][15]

Methodology:

-

Yeast Culture: The recombinant yeast is cultured in an appropriate growth medium until it reaches a suitable optical density.[16]

-

Assay Setup: Serial dilutions of the test compound (this compound) are prepared and added to the wells of a 96-well microtiter plate. A positive control (e.g., 17β-estradiol) and a negative control (solvent) are included.[17]

-

Incubation: The yeast culture, mixed with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), is added to the wells. The plate is incubated at 34 °C for 48-52 hours.[17]

-

Measurement: If the test compound binds to the estrogen receptor and activates it, the reporter enzyme (β-galactosidase) is expressed. This enzyme cleaves the CPRG substrate, resulting in a color change from yellow to red, which can be quantified spectrophotometrically.[14][15]

Signaling Pathways and Biological Interactions

This compound is recognized as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic the natural hormone 17β-estradiol. Its biological effects are mediated through interactions with several cellular signaling pathways.

Estrogen Receptor Signaling Pathway

As a xenoestrogen, this compound can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that is normally triggered by endogenous estrogens. This interaction can lead to the transactivation of the estrogen receptor and subsequent modulation of gene expression.[18]

Transforming Growth Factor-β (TGF-β) Signaling Pathway

Studies have shown that this compound can interfere with the TGF-β signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis.[19][20] This disruption can occur through cross-talk with estrogen receptor signaling. For instance, treatment with this compound has been observed to induce the expression of SnoN, an inhibitor of the TGF-β pathway, and decrease the phosphorylation of Smad3, a key downstream effector of TGF-β signaling.[19][20]

Experimental Workflow for Analysis